2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
CAS No.: 881040-43-3
Cat. No.: VC7785536
Molecular Formula: C13H8ClN3O
Molecular Weight: 257.68
* For research use only. Not for human or veterinary use.
![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde - 881040-43-3](/images/structure/VC7785536.png)
Specification
CAS No. | 881040-43-3 |
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Molecular Formula | C13H8ClN3O |
Molecular Weight | 257.68 |
IUPAC Name | 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Standard InChI | InChI=1S/C13H8ClN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H |
Standard InChI Key | LNUYRKFYGCLLJO-UHFFFAOYSA-N |
SMILES | C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)C=O |
Introduction
Structural and Physicochemical Properties
The compound’s structure consists of an imidazo[1,2-a]pyrimidine scaffold, where the pyrimidine ring is fused with an imidazole moiety. The 4-chlorophenyl substituent at position 2 introduces electron-withdrawing effects, while the aldehyde group at position 3 provides a reactive site for further functionalization. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₈ClN₃O | |
CAS Number | 881040-43-3 | |
Molar Mass | 257.68 g/mol | |
Predicted LogP | ~2.1 (est. via analogy) | – |
Aromatic System | Bicyclic (imidazo[1,2-a]pyrimidine) | – |
The presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems . The aldehyde functionality is critical for forming Schiff bases or participating in nucleophilic additions, enabling the synthesis of derivatives for structure-activity relationship (SAR) studies .
Synthetic Methodologies
General Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
While no direct synthesis of 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is documented, analogous imidazo[1,2-a]pyridine carbaldehydes provide a template. A representative route involves:
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Condensation of 2-aminopyrimidine with α-haloketones to form the imidazo[1,2-a]pyrimidine core.
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Vilsmeier-Haack formylation to introduce the aldehyde group at position 3 .
For example, the synthesis of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (a related pyridine analog) involves:
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Reaction of 2-amino-4-chloropyridine with chloroacetone under basic conditions.
Key Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclization | K₂CO₃, DMF, 80°C | 60–70% |
Formylation | POCl₃, DMF, 0°C → rt | 50–60% |
Challenges in Pyrimidine vs. Pyridine Systems
The pyrimidine ring’s reduced basicity compared to pyridine complicates electrophilic substitutions, necessitating harsher conditions or directing groups. For instance, DBU (1,8-diazabicycloundec-7-ene) in aqueous ethanol has been used to catalyze cyclization in pyridine analogs , but its efficacy in pyrimidine systems remains untested.
Reactivity and Derivative Synthesis
The aldehyde group at position 3 serves as a versatile handle for derivatization:
Schiff Base Formation
Reaction with primary amines yields Schiff bases, which are explored for antimicrobial and anticancer activities :
Reductive Amination
The aldehyde can be reduced to a primary alcohol (e.g., using NaBH₄) or coupled with amines under reductive conditions (e.g., NaBH₃CN) to form secondary amines .
Grignard Additions
Nucleophilic addition of Grignard reagents to the aldehyde produces secondary alcohols, which can be further oxidized to ketones or dehydrated to alkenes.
Activity | Mechanism/Application | Source |
---|---|---|
Anticancer | Topoisomerase inhibition | |
Antimicrobial | Membrane disruption | |
Anxiolytic | GABAₐ receptor modulation |
For instance, saripidem, an imidazo[1,2-a]pyridine-3-carboxamide derivative, demonstrates anxiolytic effects via GABAₐ receptor interaction . The chlorophenyl group may enhance binding affinity to hydrophobic enzyme pockets.
Research Gaps and Future Directions
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Synthetic Optimization: Develop mild, high-yield protocols for imidazo[1,2-a]pyrimidine carbaldehydes.
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Biological Screening: Evaluate the compound’s activity against cancer cell lines (e.g., MCF-7, HeLa) and microbial pathogens.
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Computational Studies: Perform DFT calculations to predict reactivity sites and docking studies to identify molecular targets.
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